1,2-Methylenedioxynoraporphine
CAS No.: 1862-41-5
Cat. No.: VC0518976
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1862-41-5 |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
| Standard InChI | InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2 |
| Standard InChI Key | VZTUKBKUWSHDFM-UHFFFAOYSA-N |
| Isomeric SMILES | C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 |
| Canonical SMILES | C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 |
| Appearance | Solid powder |
| Melting Point | 122 - 123 °C |
Introduction
Chemical Structure and Natural Occurrence
Molecular Characteristics
Anonaine’s molecular structure consists of a tetracyclic aporphine backbone with a methoxy group at position C-1 and a methylenedioxy ring at positions C-2 and C-3 (Figure 1A) . The compound’s molecular weight is 265.31 g/mol, and its IUPAC name is (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar conformation, which facilitates binding to hydrophobic pockets in proteins .
Biosynthetic Origins
Anonaine is synthesized in plants via the tyrosine-derived pathway, common to many benzylisoquinoline alkaloids. Key steps include the condensation of dopamine and 4-hydroxyphenylacetaldehyde, followed by oxidative coupling and methylation . It has been identified in Michelia alba, Annona squamosa, and Xylopia emarginata, with concentrations varying by tissue and developmental stage .
Table 1: Plant Sources of Anonaine
| Species | Family | Tissue | Concentration (μg/g dry weight) |
|---|---|---|---|
| Annona squamosa | Annonaceae | Seeds | 12.8 ± 1.2 |
| Michelia alba | Magnoliaceae | Bark | 9.4 ± 0.8 |
| Xylopia emarginata | Annonaceae | Leaves | 7.6 ± 0.6 |
Pharmacological Activities
Anticancer Mechanisms
Anonaine demonstrates dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical), HepG2 (hepatic), and H1299 (lung) cells . At IC values of 33.5–70.3 μg/mL, it induces apoptosis through three primary pathways:
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Reactive Oxygen Species (ROS) Generation: Anonaine elevates intracellular ROS by 2.3-fold in HeLa cells, overwhelming antioxidant defenses like glutathione (GSH) . This oxidative stress triggers mitochondrial membrane depolarization, evidenced by a 60% reduction in transmembrane potential .
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Caspase Activation: Caspase-3 and -9 activities increase by 4.5- and 3.8-fold, respectively, cleaving poly-ADP ribose polymerase (PARP) to initiate DNA repair or apoptosis .
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Cell Cycle Arrest: In H1299 cells, Anonaine induces G2/M phase arrest (48% vs. 22% in controls) by downregulating cyclin B1 and CDK1 .
Vasorelaxant Effects
In isolated rat aortic rings, Anonaine (10–100 μM) inhibits contractions induced by phenylephrine (α-adrenoceptor agonist) and KCl (voltage-operated Ca channel activator) . The compound’s affinity for α-adrenoceptor subtypes follows the order α > α > α, with K values of 0.89 μM, 1.12 μM, and 2.45 μM, respectively . This selectivity arises from hydrogen bonding between Anonaine’s C-11 hydroxyl group and Thr in the α receptor .
Antioxidant and Pro-Oxidant Dualism
Anonaine exhibits context-dependent redox activity:
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Antioxidant: At 50 μM, it reduces Fe/ascorbate-induced lipid peroxidation in rat liver microsomes by 72% .
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Pro-Oxidant: Conversely, in hydroxyl radical-generating systems (Fe-EDTA/HO), Anonaine accelerates deoxyribose degradation by 40%, suggesting iron chelation and Fenton reaction enhancement .
Antidepressant Activity
Anonaine (10 mg/kg, oral) reduces immobility time by 55% in the forced swim test, comparable to fluoxetine . This effect correlates with 5-HT receptor agonism (EC = 0.8 μM) and dopamine reuptake inhibition (IC = 12.3 μM) .
Antiparasitic Applications
Anonaine synergizes with cypermethrin against Rhipicephalus microplus larvae, reducing the acaricide’s LC from 44 μg/mL to 22 μg/mL . Molecular docking reveals Anonaine binds to the glutathione S-transferase (GST) active site via π-π interactions with Phe and hydrogen bonds with Ser, inhibiting detoxification pathways .
Pharmacokinetics and Toxicity
ADMET Profile
In silico predictions using PreADMET indicate:
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Absorption: 96.5% intestinal absorption, Caco-2 permeability of 47.68 nm/s .
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Distribution: Blood-brain barrier permeability (logBB) = -0.98, suggesting limited CNS penetration .
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Metabolism: CYP2D6 and CYP3A4 inhibition (IC = 4.2 μM and 8.7 μM, respectively) .
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Toxicity: Ames test mutagenicity (positive), rat oral LD = 320 mg/kg .
Limitations in Current Data
No clinical trials have evaluated Anonaine’s safety in humans. Chronic toxicity studies in mammals are absent, though acute doses up to 500 mg/kg in mice cause no mortality .
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